molecular formula C20H16N4O2S B5326108 3-[4-(dimethylamino)phenyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

3-[4-(dimethylamino)phenyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B5326108
M. Wt: 376.4 g/mol
InChI Key: GIQMLAPQXQXTFX-MHWRWJLKSA-N
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Description

3-[4-(dimethylamino)phenyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has been the subject of scientific research due to its potential in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-[4-(dimethylamino)phenyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile involves the formation of reactive oxygen species (ROS) that induce apoptosis in cancer cells. This compound has also been shown to interact with metal ions such as copper and iron, leading to the formation of metal complexes that exhibit fluorescence properties.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied in vitro using cancer cell lines and in vivo using animal models. This compound has been shown to induce apoptosis in cancer cells, leading to cell death. It has also been shown to exhibit fluorescence properties in the presence of metal ions such as copper and iron.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[4-(dimethylamino)phenyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments include its potential as a fluorescent probe for the detection of metal ions and its potential in cancer therapy. However, the limitations of using this compound in lab experiments include its toxicity and the need for further studies to understand its mechanism of action and potential side effects.

Future Directions

For research on 3-[4-(dimethylamino)phenyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile include the development of novel synthetic methods for the compound, the study of its mechanism of action, and the exploration of its potential in other fields such as drug delivery and imaging. Further studies are also needed to understand the potential side effects of this compound and to optimize its use in lab experiments.

Synthesis Methods

The synthesis of 3-[4-(dimethylamino)phenyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile has been reported in the literature using different methods. One of the methods involves the reaction of 2-(4-nitrophenyl)-1,3-thiazole with acrylonitrile in the presence of a base such as potassium carbonate and a catalyst such as tetrabutylammonium bromide. The resulting intermediate is then reacted with 4-(dimethylamino)benzaldehyde to obtain the final product.

Scientific Research Applications

3-[4-(dimethylamino)phenyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile has been the subject of scientific research due to its potential in various fields. One of the applications of this compound is in the field of fluorescence sensing, where it has been used as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has also been studied for its potential in the field of cancer therapy, where it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-23(2)17-8-6-14(7-9-17)10-16(12-21)20-22-19(13-27-20)15-4-3-5-18(11-15)24(25)26/h3-11,13H,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQMLAPQXQXTFX-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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